molecular formula C21H23N3O B3150183 N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide CAS No. 685107-84-0

N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide

Cat. No.: B3150183
CAS No.: 685107-84-0
M. Wt: 333.4 g/mol
InChI Key: LOUIJOSESPZJAE-UHFFFAOYSA-N
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Description

N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide is a synthetic small molecule characterized by a fused imidazo[1,2-a]pyridine core substituted with a methyl group at the 7-position. The phenyl ring at the 3-position of the imidazo scaffold is further functionalized with a cyclohexanecarboxamide moiety.

Properties

IUPAC Name

N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-15-10-11-24-14-19(23-20(24)12-15)17-8-5-9-18(13-17)22-21(25)16-6-3-2-4-7-16/h5,8-14,16H,2-4,6-7H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUIJOSESPZJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154828
Record name N-[3-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685107-84-0
Record name N-[3-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]cyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685107-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide typically involves multistep reactions starting from readily available precursorsThe final step involves the coupling of the cyclohexanecarboxamide group through amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .

Scientific Research Applications

N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives, which are frequently explored for their drug-like properties. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives
Compound ID / Name (IUPAC) Core Structure Substituents on Imidazo Ring Phenyl Group Modifications Functional Group Attached
Target Compound Imidazo[1,2-a]pyridine 7-methyl 3-position linkage Cyclohexanecarboxamide
1357272-50-4: (1r,4r)-N-((R)-1-(4-fluorophenyl)ethyl)-4-(2-phenylimidazo[1,2-a]pyridine-5-sulfonamido)cyclohexanecarboxamide Imidazo[1,2-a]pyridine 5-sulfonamido 4-fluorophenyl ethyl group Dual carboxamide/sulfonamide
1355999-35-7: 1-[4-(6-ethyl-8-methoxy-3-phenyl-imidazo[1,2-a]pyridin-2-yl)-phenyl]-cyclobutylamine Imidazo[1,2-a]pyridine 6-ethyl, 8-methoxy 4-phenyl linkage Cyclobutylamine
746658-50-4: Unnamed (C23H34O7) Imidazo[1,2-a]pyrimidine* Not specified Tetrahydroxytetrahydro-2H-pyran Aldehyde and carboxamide

*Note: Compound 746658-50-4 contains an imidazo[1,2-a]pyrimidine core, differing in ring structure .

Biological Activity

N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a cyclohexanecarboxamide moiety attached to a 7-methylimidazo[1,2-a]pyridine ring via a phenyl group. This unique arrangement contributes to its diverse biological activities.

Chemical Formula: C₁₄H₁₈N₄O

Molecular Weight: 258.32 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes: The compound may act as an inhibitor of specific enzymes, particularly those involved in cancer progression and other diseases. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Receptor Modulation: It may also modulate receptors such as GABA_A receptors, impacting neurotransmission and potentially exhibiting neuroprotective effects.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of compounds related to the imidazo[1,2-a]pyridine class. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest: Compounds similar to this compound have been shown to cause G1 or G2/M phase arrest in cancer cell lines.
  • Apoptotic Pathways: Activation of caspases and modulation of Bcl-2 family proteins are often observed in treated cells, leading to programmed cell death.
StudyCell LineIC50 (µM)Mechanism
A54925Caspase activation
MCF-730Cell cycle arrest
HeLa20Bcl-2 modulation

Antimicrobial Activity

The compound has also shown promise against various microbial strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

MicrobeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans18 µg/mL

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of this compound on human lung cancer cells (A549). The results indicated a significant reduction in cell viability at concentrations above 25 µM, with evidence of apoptosis through caspase activation .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various pathogens. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide and its analogs?

  • Methodological Answer: The synthesis typically involves multi-step procedures, starting with the preparation of the imidazo[1,2-a]pyridine core. For example, cyclization reactions using amines and diketones under reflux conditions (e.g., toluene, 80–100°C) are common . Subsequent steps may include Suzuki-Miyaura coupling to introduce aryl groups or nucleophilic substitution to attach the cyclohexanecarboxamide moiety. Evidence from similar compounds (e.g., imidazo[1,2-a]pyridine-chalcone conjugates) highlights the use of palladium catalysts for cross-coupling reactions and carbodiimide-mediated amidation for carboxamide formation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer: Comprehensive characterization requires:
  • ¹H/¹³C NMR : To confirm regiochemistry and substituent positions. For instance, in analogs like N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide, aromatic protons appear as doublets (δ 7.2–8.5 ppm), and carbonyl carbons resonate near δ 165–170 ppm .
  • FT-IR : To verify carboxamide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • LC-MS : For molecular ion confirmation and purity assessment, with fragmentation patterns aiding structural validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer: Optimization strategies include:
  • Catalyst Screening : Use of Pd(PPh₃)₄ for Suzuki couplings (e.g., 80°C, 12–24 h) to enhance aryl-aryl bond formation efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in cyclization steps .
  • Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during carboxamide coupling reduces racemization .
  • Purification Techniques : Gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC (>95% purity) ensures high yields .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer: Contradictions often arise from substituent electronic/steric effects. To address this:
  • Comparative SAR Analysis : Evaluate analogs with systematic substitutions (e.g., methyl vs. trifluoromethyl groups at position 7). For example, 7-methyl substitution in imidazo[1,2-a]pyridines enhances kinase inhibition compared to bulkier groups .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electron distribution and binding affinity to targets like CDK7 or COX-2 .
  • Biological Assay Triangulation : Cross-validate IC₅₀ data (e.g., T. brucei assays) with cytotoxicity profiles (e.g., MRC-5 cells) to distinguish target-specific activity from nonspecific effects .

Q. How to evaluate the selectivity and efficacy of this compound in kinase inhibition assays?

  • Methodological Answer:
  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects. For CDK7 inhibitors, measure ATP-binding site competition via fluorescence polarization .
  • Dose-Response Analysis : Generate IC₅₀ curves (0.1–100 µM range) in triplicate, with staurosporine as a positive control. Data normalization to vehicle-treated cells minimizes background noise .
  • Selectivity Index (SI) : Calculate SI as IC₅₀(non-target cells)/IC₅₀(target cells). For example, analogs with SI >50 against T. brucei vs. MRC-5 fibroblasts indicate high therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide

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